S-Ethyl (3-hydroxypropyl)propylthiocarbamate: Chemical Properties, Metabolic Pathways, and Analytical Workflows
S-Ethyl (3-hydroxypropyl)propylthiocarbamate: Chemical Properties, Metabolic Pathways, and Analytical Workflows
Executive Summary
In the field of agrochemical development and environmental toxicology, understanding the metabolic fate of active ingredients is as critical as the efficacy of the parent compound itself. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a primary hydroxylated metabolite of the widely used pre-emergence thiocarbamate herbicide, EPTC (S-ethyl dipropylthiocarbamate)[1][2].
Because the parent compound undergoes rapid biotransformation in biological and environmental matrices into transient, highly reactive species (such as EPTC sulfoxide), regulatory bodies like the US Environmental Protection Agency (EPA) rely on stable downstream metabolites for risk assessment[2][3]. S-Ethyl (3-hydroxypropyl)propylthiocarbamate serves as a critical biomarker and regulatory marker compound to quantify total EPTC exposure in agricultural commodities[2][4].
This whitepaper provides an in-depth technical analysis of the compound's structural properties, the cytochrome P450-mediated pathways that generate it, and a self-validating analytical protocol for its extraction and quantification.
Chemical Identity and Physicochemical Properties
S-Ethyl (3-hydroxypropyl)propylthiocarbamate is characterized by the addition of a hydroxyl group at the γ -position of one of the propyl chains of the EPTC backbone. This hydroxylation significantly increases the polarity of the molecule compared to its highly lipophilic parent, altering its partitioning behavior in environmental matrices and extraction solvents.
Table 1: Quantitative Data and Identifiers
| Property | Value | Analytical Significance |
| IUPAC Name | S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate | Dictates nomenclature in mass spectrometry libraries. |
| CAS Registry Number | 65109-70-8 | Primary identifier for regulatory submissions[1][5]. |
| Molecular Formula | C₉H₁₉NO₂S | Used for calculating exact mass in HRMS. |
| Molecular Weight | 205.32 g/mol | Target precursor ion ( [M+H]+ = 206.32) in LC-MS/MS[1]. |
| Topological Polar Surface Area | 65.8 Ų | Indicates increased hydrophilicity vs. parent EPTC[1]. |
| Physical State | Colorless Oil / Solid | Requires careful temperature control during storage[6]. |
Mechanistic Insights: Cytochrome P450-Mediated Metabolism
The biotransformation of EPTC into S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an oxidative process catalyzed by Cytochrome P450 (CYP450) enzymes. This pathway is conserved across multiple kingdoms, occurring in the mammalian liver, target plant species, and soil bacteria (such as Rhodococcus sp. strain NI86/21, which utilizes the CYP116 system)[7][8].
The Causality of Hydroxylation
CYP450 enzymes introduce an oxygen atom into the unactivated C-H bonds of the propyl side chains.
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α -Hydroxylation leads to an unstable intermediate that spontaneously decomposes into propionaldehyde and N-depropyl EPTC[8].
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Sulfoxidation yields EPTC sulfoxide, a highly reactive and toxic electrophile responsible for the herbicidal activity, but which is too unstable for reliable long-term residue analysis[2][3].
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γ -Hydroxylation (at the 3-position of the propyl chain) yields S-Ethyl (3-hydroxypropyl)propylthiocarbamate . Because the hydroxyl group is terminal, the molecule avoids spontaneous degradation, making it a highly stable biomarker[2][4].
Figure 1: CYP450-mediated metabolic branching of EPTC highlighting the formation of stable hydroxy markers.
Regulatory Implications (40 CFR § 180.117)
Because EPTC sulfoxide rapidly conjugates with glutathione, direct measurement of the parent compound drastically underestimates exposure. Consequently, the EPA mandates that tolerance compliance be determined by measuring the sum of the parent EPTC and its three stable hydroxylated metabolites (including the 3-hydroxypropyl derivative)[2][4].
Experimental Protocol: Extraction and LC-MS/MS Quantification
To ensure trustworthiness and self-validation , the following protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses. The methodology shifts away from the traditional gas chromatography (GC) methods used for parent EPTC, as the hydroxylated metabolites are polar and prone to thermal degradation without derivatization.
Rationale for Solvent and Cleanup Selection
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Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid. Acetonitrile effectively precipitates endogenous plant proteins while providing sufficient polarity to extract both the lipophilic parent EPTC and the hydrophilic S-Ethyl (3-hydroxypropyl)propylthiocarbamate.
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Cleanup: Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE). Silica-based C18 sorbents fail to retain the polar 3-hydroxypropyl metabolite. HLB polymeric sorbents retain analytes across the polarity spectrum, allowing aggressive washing to remove matrix suppressors.
Step-by-Step Workflow
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Sample Preparation & Spiking:
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Cryogenically mill 10.0 g of the agricultural commodity (e.g., grass forage) using liquid nitrogen to halt residual enzymatic activity.
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Self-Validation Step: Spike the homogenate with 50 µL of a 1 µg/mL Deuterated Internal Standard (e.g., EPTC-d14) to track recovery efficiency.
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-
Extraction:
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Add 20 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.
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Agitate via mechanical shaker for 15 minutes at 4°C, followed by centrifugation at 4,000 × g for 10 minutes.
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SPE Cleanup:
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Condition an HLB SPE cartridge (200 mg) with 3 mL Methanol followed by 3 mL Water.
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Load 5 mL of the sample supernatant.
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Wash with 3 mL of 5% Methanol in Water to elute highly polar matrix interferences (sugars, organic acids).
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Elute the target analytes with 4 mL of 100% Methanol.
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Concentration & Reconstitution:
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Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 35°C. Caution: Do not evaporate to complete dryness to prevent volatile loss of the parent EPTC.
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Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
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LC-MS/MS Analysis:
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Inject 5 µL onto a C18 UPLC column.
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Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ transition for S-Ethyl (3-hydroxypropyl)propylthiocarbamate ( m/z 206.3 → specific product ion, typically m/z 144.1 or 86.1 depending on collision energy).
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Figure 2: Sequential analytical workflow designed to co-extract parent EPTC and polar hydroxylated metabolites.
References
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National Center for Biotechnology Information (NCBI). "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799." PubChem Compound Summary. Retrieved April 5, 2026. URL:[Link]
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Nagy, I., Compernolle, F., Ghys, K., Vanderleyden, J., & De Mot, R. (1995). "A single cytochrome P-450 system is involved in degradation of the herbicides EPTC (S-ethyl dipropylthiocarbamate) and atrazine by Rhodococcus sp. strain NI86/21." Applied and Environmental Microbiology, 61(5), 2056–2060. URL:[Link]
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US Environmental Protection Agency (EPA). "EPTC: Human Health Risk Assessment for Proposed Use on Grass Grown for Seed." Regulations.gov (Document EPA-HQ-OPP-2015-0708). Retrieved April 5, 2026. URL: [Link]
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- 4. 40 CFR § 180.117 - S-Ethyl dipropylthiocarbamate; tolerances for residues. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. EPTC Impurity 3 - SRIRAMCHEM [sriramchem.com]
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